N-(3-Carboxy-1-oxopropyl)-DL-methionine
Overview
Description
N-(3-Carboxy-1-oxopropyl)-DL-methionine is a derivative of methionine, an essential amino acid This compound is characterized by the presence of a carboxylic acid group and a ketone group attached to the methionine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Carboxy-1-oxopropyl)-DL-methionine typically involves the reaction of methionine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methionine sulfur atom is oxidized to sulfoxide or sulfone.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-(3-Hydroxy-1-oxopropyl)-DL-methionine.
Substitution: Esters of this compound.
Scientific Research Applications
N-(3-Carboxy-1-oxopropyl)-DL-methionine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Carboxy-1-oxopropyl)-DL-methionine involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism. The presence of the carboxylic acid and ketone groups allows it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
- N-(3-Carboxy-1-oxopropyl)-L-glutamic acid
- N-(3-Carboxy-1-oxopropyl)-glycine
- N-(3-Carboxy-1-oxopropyl)-L-lysine
Comparison: N-(3-Carboxy-1-oxopropyl)-DL-methionine is unique due to its methionine backbone, which imparts specific biochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction with enzymes, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-carboxypropanoylamino)-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFMUMOBDIXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999659 | |
Record name | N-(3-Carboxy-1-hydroxypropylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78306-53-3, 7251-64-1 | |
Record name | N-(3-Carboxy-1-oxopropyl)methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78306-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Carboxy-1-oxopropyl)-DL-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078306533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC65655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Carboxy-1-hydroxypropylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-carboxy-1-oxopropyl)-DL-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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